An In-depth Technical Guide to Morolic Acid: Discovery, Natural Sources, and Biological Activity
An In-depth Technical Guide to Morolic Acid: Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Discovery and Elucidation
Morolic acid, a pentacyclic triterpenoid, was first isolated in 1950 by Farmer and Campbell from the heartwood of the Mora tree (Mora excelsa), a discovery they reported in the journal Nature. The initial isolation of this new sapogenin laid the groundwork for further investigation into its chemical nature.
Shortly after its discovery, in 1951, the complete constitution and stereochemistry of morolic acid were elucidated by D. H. R. Barton and C. J. W. Brooks, with their findings published in the Journal of the Chemical Society. Their work established morolic acid as a significant member of the oleanane series of triterpenoids.
Natural Sources of Morolic Acid
Morolic acid is found in a variety of plant species, though its concentration can vary significantly. The accessibility of morolic acid from these natural sources is often low, which has spurred research into synthetic and biosynthetic production methods. Below is a table summarizing the known plant sources of morolic acid.
| Plant Species | Family | Part of Plant | Quantitative Data |
| Phoradendron brachystachyum | Viscaceae | Aerial parts | Major component of the acetone extract (47.54%)[1] |
| Mora excelsa | Fabaceae | Heartwood | Not specified in available literature |
| Stenocereus eruca | Cactaceae | Not specified | Presence reported[2] |
| Orthopterygium huancuy | Julianiaceae | Not specified | Presence reported[2] |
| Serjania triquetra | Sapindaceae | Aerial parts | Presence reported[3] |
| Corymbia citriodora | Myrtaceae | Heartwood | Presence reported[2] |
| Ozothamnus ledifolius | Asteraceae | Exudate | Presence reported[2] |
| Phoradendron reichenbachianum | Loranthaceae | Aerial parts | Presence reported[4] |
| Pistacia terebinthus | Anacardiaceae | Galls | Presence reported[5] |
| Acridocarpus vivy | Malpighiaceae | Not specified | Presence reported[6] |
| Eucalyptus grossa | Myrtaceae | Not specified | Presence reported[2] |
Experimental Protocols
Isolation and Purification of Morolic Acid from Phoradendron brachystachyum
The following protocol is a synthesized methodology based on common practices for the extraction and purification of triterpenoids from plant material.
1. Plant Material Preparation:
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Air-dry the aerial parts of Phoradendron brachystachyum.
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Grind the dried plant material into a fine powder to increase the surface area for extraction.
2. Extraction:
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Perform a Soxhlet extraction or maceration of the powdered plant material with acetone. The high concentration of morolic acid in the acetone extract of this plant makes it a suitable solvent.
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Continue the extraction until the solvent runs clear, indicating that the majority of the extractable compounds have been removed.
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Evaporate the acetone under reduced pressure using a rotary evaporator to obtain the crude acetone extract.
3. Fractionation and Purification:
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Subject the crude extract to column chromatography on silica gel.
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Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
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Monitor the fractions using Thin Layer Chromatography (TLC). Visualize the spots under UV light or by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).
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Combine the fractions containing the compound of interest based on their TLC profiles.
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Further purify the combined fractions containing morolic acid by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
4. Crystallization:
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Crystallize the purified morolic acid from a suitable solvent system, such as methanol/water or ethanol/water, to obtain pure crystals.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of morolic acid in a plant extract.
1. Standard Preparation:
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Prepare a stock solution of pure morolic acid standard in a suitable solvent such as methanol or acetonitrile.
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From the stock solution, prepare a series of calibration standards of known concentrations.
2. Sample Preparation:
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Accurately weigh a known amount of the dried plant extract.
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Dissolve the extract in the HPLC mobile phase or a suitable solvent and filter it through a 0.45 µm syringe filter to remove particulate matter.
3. HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid) is commonly used for the separation of triterpenoids. A typical gradient might start with a lower concentration of acetonitrile and increase over time.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength of approximately 210 nm, as triterpenoids have weak chromophores.
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Injection Volume: 10-20 µL.
4. Quantification:
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Inject the prepared standards and sample solutions into the HPLC system.
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Construct a calibration curve by plotting the peak area of the morolic acid standard against its concentration.
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Determine the concentration of morolic acid in the sample extract by comparing its peak area to the calibration curve.
Signaling Pathways and Mechanism of Action
While research on the specific signaling pathways of morolic acid is ongoing, studies on structurally similar pentacyclic triterpenoids, such as oleanolic acid and ursolic acid, provide strong indications of its likely mechanisms of action, particularly in anti-inflammatory and anti-cancer contexts.
Anti-Inflammatory Activity via NF-κB Signaling Pathway
Morolic acid is suggested to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Vasorelaxant effect of Serjania triquetra Radlk. (Sapindaceae) [coms.events]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Cytotoxic triterpenoids from Acridocarpus vivy from the Madagascar rain forest - PubMed [pubmed.ncbi.nlm.nih.gov]
